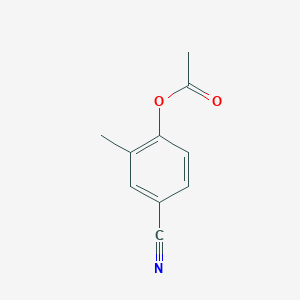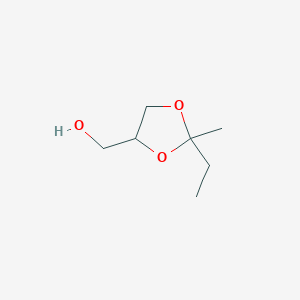
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is known for its unique structure, which includes a cyclopropane ring substituted with a dibromoethenyl group and a carbonyl chloride group. It is often used in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride typically involves the reaction of cyclopropane derivatives with brominating agents. One common method involves the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is isolated through vacuum filtration and purification steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other halogens or functional groups using halogen exchange reactions with reagents like aluminium tribromide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Halogen Exchange: Aluminium tribromide or boron tribromide are commonly used for halogen exchange reactions.
Hydrolysis: Aqueous solutions of bases or acids can be used to hydrolyze the carbonyl chloride group.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted cyclopropane derivatives can be formed.
Carboxylic Acids: Hydrolysis of the carbonyl chloride group results in the formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride involves its interaction with specific molecular targets. In the case of its use as a pesticide, it targets the nervous system of insects, leading to paralysis and death. The compound interacts with sodium channels in the nerve cells, disrupting normal nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deltamethrin: A well-known pyrethroid insecticide with a similar structure, including a dibromoethenyl group and a cyclopropane ring.
Cyhalothrin: Another pyrethroid insecticide with structural similarities, used for its high efficacy against pests.
Uniqueness
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
59952-40-8 |
|---|---|
Molekularformel |
C8H9Br2ClO |
Molekulargewicht |
316.42 g/mol |
IUPAC-Name |
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3 |
InChI-Schlüssel |
JIIXEQFJRLRHSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(=O)Cl)C=C(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Nitrophenoxy)methyl]-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B8562086.png)

![2-({4-[2-(Cyclobutylmethoxy)ethyl]phenoxy}methyl)oxirane](/img/structure/B8562105.png)

![tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B8562122.png)


![5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine](/img/structure/B8562145.png)

